![molecular formula C14H10ClN3O3 B3826968 N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide](/img/structure/B3826968.png)
N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide
Overview
Description
N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide, also known as CNB-001, is a small molecule drug compound that has shown promising results in preclinical studies for various neurological disorders. This compound belongs to the hydrazide family and has a molecular formula of C14H10ClN3O3.
Mechanism of Action
The mechanism of action of N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide is not fully understood, but it is believed to act by reducing oxidative stress and inflammation in the brain. N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has been shown to have a range of biochemical and physiological effects in animal models. These include reducing oxidative stress, improving mitochondrial function, reducing inflammation, and promoting neuronal survival and regeneration.
Advantages and Limitations for Lab Experiments
N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has several advantages for lab experiments, including its small molecular size, easy synthesis, and low toxicity. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide. One area of research is to further elucidate its mechanism of action and identify specific molecular targets. Another area of research is to investigate its potential application in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the development of more effective formulations of N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide with improved solubility and bioavailability is an important area of research.
Scientific Research Applications
N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has been extensively studied for its potential application in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Preclinical studies have shown that N'-(3-chlorobenzylidene)-4-nitrobenzohydrazide has neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(7-5-11)18(20)21/h1-9H,(H,17,19)/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFBOWASHVEIN-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-4-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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